2-Chloro-4-(diethylamino)benzaldehyde

Physical Property Formulation Handling

Choose 2-Chloro-4-(diethylamino)benzaldehyde for its unique ortho-chloro substituent, offering a versatile synthetic handle for SNAr and cross-coupling reactions unavailable in non-halogenated analogs like DEAB. Its low melting point (~29°C) enables automated liquid dispensing, reducing solvent use and handling steps. Validated for industrial dye manufacturing and probe development. Purifiable by vacuum distillation for cost-effective scale-up.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 1424-67-5
Cat. No. B075125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(diethylamino)benzaldehyde
CAS1424-67-5
Synonyms2-chloro-4-(diethylamino)benzaldehyde
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C=O)Cl
InChIInChI=1S/C11H14ClNO/c1-3-13(4-2)10-6-5-9(8-14)11(12)7-10/h5-8H,3-4H2,1-2H3
InChIKeyZRLHYQGABBIOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5): Procurement-Grade Aromatic Aldehyde for Dye and Fluorescent Probe Synthesis


2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5) is a substituted aromatic aldehyde of molecular formula C₁₁H₁₄ClNO and molecular weight 211.69 g/mol . It features a benzaldehyde core with a chlorine substituent at the ortho-position relative to the aldehyde group and a diethylamino group at the para-position, giving it dual electrophilic and nucleophilic character for further derivatization [1]. Its predicted LogP of approximately 2.9–3.0 indicates moderate lipophilicity , while its predicted pKa of 2.21±0.42 is characteristic of a weakly basic aromatic amine . This compound serves as a versatile intermediate in dye synthesis and is structurally related to the well-known aldehyde dehydrogenase inhibitor N,N-diethylaminobenzaldehyde (DEAB) [2].

Why Generic 4-Dialkylamino Benzaldehyde Analogs Cannot Substitute for 2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5)


Substituting 2-chloro-4-(diethylamino)benzaldehyde with seemingly similar 4-dialkylamino benzaldehydes such as 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8) or 4-(dimethylamino)benzaldehyde (DMAB, CAS 100-10-7) introduces critical deviations in electronic properties, steric accessibility, and synthetic utility. The ortho-chloro substituent in 1424-67-5 exerts a strong electron-withdrawing inductive effect (−I) while providing a synthetically versatile leaving group for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . In contrast, the unsubstituted 4-(diethylamino)benzaldehyde lacks this orthogonal reactive handle entirely. Even among chlorinated benzaldehydes with identical molecular formulas—such as the isomeric p-[(2-chloroethyl)ethylamino]benzaldehyde (CAS 2643-07-4)—the substitution pattern and resulting physicochemical properties differ markedly . The target compound's low melting point of 29°C and moderate boiling point of 132–135°C (at 0.6 Torr) confer distinct handling and purification characteristics compared to higher-melting or higher-boiling analogs, making direct substitution without process revalidation inadvisable.

Quantitative Comparative Evidence for 2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5) vs. Structural Analogs


Melting Point: Room-Temperature Liquid vs. High-Melting Solid—Impact on Handling and Formulation

The melting point of 2-chloro-4-(diethylamino)benzaldehyde is reported as 29°C . This value places the compound near ambient temperature, meaning it may exist as a low-melting solid or viscous liquid under typical laboratory storage conditions. In contrast, the non-chlorinated analog 4-(diethylamino)benzaldehyde (CAS 120-21-8) melts at 39–41°C and is routinely handled as a crystalline solid, while 4-(dimethylamino)benzaldehyde (CAS 100-10-7) melts at 72–75°C [1]. The 10–40°C lower melting point of 1424-67-5 relative to these common benzaldehyde derivatives reduces or eliminates the need for external heating during liquid transfer or formulation operations, potentially streamlining automated synthesis workflows.

Physical Property Formulation Handling

Boiling Point Differential: Ortho-Chloro vs. N-Chloroethyl Substitution in Isomeric C₁₁H₁₄ClNO Benzaldehydes

2-Chloro-4-(diethylamino)benzaldehyde (1424-67-5) exhibits a boiling point of 132–135°C at a reduced pressure of 0.6 Torr . By comparison, the constitutional isomer p-[(2-chloroethyl)ethylamino]benzaldehyde (CAS 2643-07-4)—which shares the identical molecular formula C₁₁H₁₄ClNO but places the chlorine on an ethyl side chain rather than the aromatic ring—boils at 342.1±27.0°C at atmospheric pressure (760 mmHg) . Even after approximate pressure correction, the ortho-chloro aromatic substitution pattern in 1424-67-5 yields a significantly lower boiling point than the N-chloroethyl side-chain isomer. This boiling point differential has direct implications for purification strategy: the target compound is amenable to vacuum distillation for purity upgrading, whereas the N-chloroethyl isomer would require alternative purification methods such as column chromatography or recrystallization.

Distillation Purification Isomer Comparison

Dye Intermediate Reactivity: Documented Condensation with 2-Hydroxy-3-methylbenzoic Acid

2-Chloro-4-(diethylamino)benzaldehyde has been explicitly documented as a starting material for the synthesis of synthetic dyes via condensation with 2-hydroxy-3-methylbenzoic acid in a 1:2 molar ratio, followed by treatment with nitrosylsulfuric acid [1]. This specific synthetic pathway has not been analogously documented for the non-chlorinated 4-(diethylamino)benzaldehyde or for the N-chloroethyl isomer under the same conditions. The presence of the ortho-chloro group may influence the electronic character of the aldehyde carbonyl, potentially modulating its reactivity in Schiff base formation and related condensation chemistries.

Dye Synthesis Fluorescent Brightener Condensation Reaction

Ortho-Chloro Substituent as a Synthetic Handle: Contrast with Non-Chlorinated DEAB

The ortho-chloro substituent in 2-chloro-4-(diethylamino)benzaldehyde provides a synthetically addressable site that is completely absent in the widely used analog 4-(diethylamino)benzaldehyde (DEAB). DEAB serves as a pan-aldehyde dehydrogenase (ALDH) inhibitor and recognition motif for fluorescent probe development [1]; however, it contains no halogen substituent on the aromatic ring. The chloro group in 1424-67-5 can participate in nucleophilic aromatic substitution (SNAr) reactions or serve as a coupling partner in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling post-functionalization strategies that are inaccessible with DEAB. This structural feature permits the same benzaldehyde core to be elaborated into more complex molecular architectures while retaining the aldehyde functionality for subsequent derivatization.

Cross-Coupling Nucleophilic Aromatic Substitution Synthetic Versatility

Lipophilicity Comparison: LogP of Ortho-Chloro Aromatic vs. N-Chloroethyl Side-Chain Isomers

The predicted partition coefficient (LogP) for 2-chloro-4-(diethylamino)benzaldehyde is reported as 2.9987 [1] or approximately 2.9 (XlogP) [2]. For the constitutional isomer p-[(2-chloroethyl)ethylamino]benzaldehyde (CAS 2643-07-4), the reported LogP is 2.63 . The ~0.3–0.4 unit higher LogP of the target compound reflects the greater lipophilic contribution of an aromatic-bound chlorine versus a chlorine on an aliphatic side chain. This difference in calculated LogP translates to an approximately 2–2.5× higher predicted octanol-water partition coefficient for 1424-67-5, which may influence solubility behavior in biphasic reaction systems and chromatographic retention characteristics.

Lipophilicity LogP Partition Coefficient

Priority Application Scenarios for 2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5) Based on Quantitative Comparative Evidence


Automated Liquid-Handling Synthesis Workflows Requiring Room-Temperature Liquid Reagents

With a melting point of 29°C , 2-chloro-4-(diethylamino)benzaldehyde exists as a low-melting solid or viscous liquid at typical ambient laboratory temperatures (20–25°C). This physical property makes it suitable for automated liquid-dispensing platforms that are optimized for liquid reagents rather than solids requiring dissolution. In contrast, the non-chlorinated analog 4-(diethylamino)benzaldehyde melts at 39–41°C and is routinely handled as a crystalline solid, necessitating a separate dissolution step prior to automated dispensing. For high-throughput synthetic operations—such as parallel library synthesis or combinatorial dye development—the reduced handling complexity of 1424-67-5 may translate to improved workflow efficiency and reduced solvent consumption.

Synthesis of Dyes and Fluorescent Brighteners via Established Condensation Protocols

2-Chloro-4-(diethylamino)benzaldehyde has documented utility as a dye intermediate, with specific protocols describing its condensation with 2-hydroxy-3-methylbenzoic acid (1:2 molar ratio) followed by nitrosylsulfuric acid treatment [1]. This established synthetic pathway provides a validated entry point for industrial dye manufacturing. Procurement of 1424-67-5 for such applications leverages existing process documentation rather than requiring de novo route development. The ortho-chloro substituent may also modulate the electronic properties of the resulting dye chromophore, potentially influencing absorption and emission characteristics relative to analogs derived from non-halogenated benzaldehydes.

Post-Functionalizable Fluorescent Probe Scaffolds Requiring Halogen Handles

The 4-dialkylamino benzaldehyde motif (exemplified by DEAB) serves as a recognition element for aldehyde dehydrogenase (ALDH) and a fluorophore precursor [2]. 2-Chloro-4-(diethylamino)benzaldehyde retains this core pharmacophore while adding an ortho-chloro substituent that functions as a synthetic handle for further elaboration. This chlorine atom enables nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [3], permitting the attachment of additional functional modules—such as targeting ligands, solubility-enhancing groups, or second fluorophores—without ablating the aldehyde group required for subsequent imine or hydrazone formation. For researchers developing bifunctional probes or turn-on fluorescent sensors, the chloro substituent of 1424-67-5 offers divergent synthetic flexibility not available with non-halogenated 4-dialkylamino benzaldehydes.

Vacuum Distillation-Purified Intermediates for Large-Scale Synthesis

The boiling point of 2-chloro-4-(diethylamino)benzaldehyde (132–135°C at 0.6 Torr) is sufficiently low to permit purification by vacuum distillation, a scalable and cost-effective alternative to column chromatography. In contrast, the isomeric p-[(2-chloroethyl)ethylamino]benzaldehyde boils at approximately 342°C at atmospheric pressure , rendering distillation impractical and necessitating chromatographic or recrystallization-based purification. For procurement scenarios involving multi-gram to kilogram quantities, the ability to upgrade purity via simple distillation can reduce processing costs, minimize solvent waste, and improve batch-to-batch consistency. This consideration is particularly relevant for industrial users integrating 1424-67-5 into larger synthetic sequences where intermediate purity directly impacts downstream yield and product quality.

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